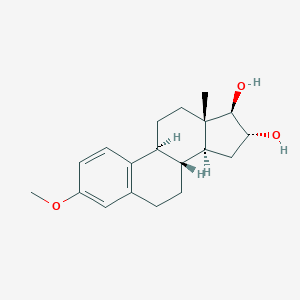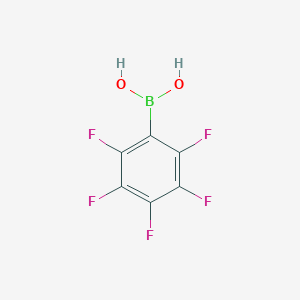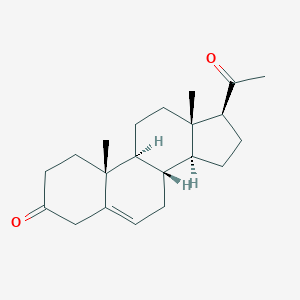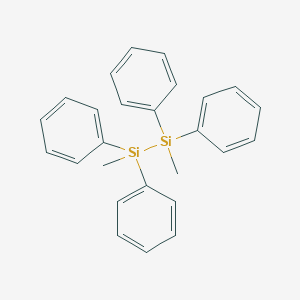
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related organosilicon compounds often involves the reaction of halogenated precursors with organometallic reagents. For example, the synthesis of 2,3,4,5-Tetrakis(dimethylsilyl)thiophene was achieved by reacting 2,3,4,5-tetrabromothiophene with chlorodimethylsilane in the presence of magnesium and a catalytic amount of copper(I) cyanide, which might offer insights into similar methodologies for synthesizing 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (Kyushin, Matsuura, & Matsumoto, 2006).
Molecular Structure Analysis
The molecular structure of organosilicon compounds is often elucidated using techniques such as X-ray crystallography. For instance, the structure of 1,3-dimethoxy-1,3-tetraphenyldisiloxane was determined by X-ray diffraction, indicating the utility of such methods in determining the structure of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (Soldatenko, Sterkhova, & Lazareva, 2019).
Chemical Reactions and Properties
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane's reactivity can be explored through studies on similar compounds. Alkenyl- and aryl[2-(hydroxymethyl)phenyl]dimethylsilanes, for instance, participate in silicon-based cross-coupling reactions with aryl and alkenyl iodides in the presence of a palladium catalyst and K2CO3 as a base, suggesting potential reactivity patterns for 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (Nakao et al., 2005).
Physical Properties Analysis
The physical properties of organosilicon compounds, including 1,2-dimethyl-1,1,2,2-tetraphenyldisilane, are closely related to their molecular structure. For example, the conformational analysis of 1,1,2,2-tetraaryl-disilanes reveals that the anti conformation is preferred, which could influence the physical properties such as solubility and melting point (Baxter, Mislow, & Blount, 1980).
Chemical Properties Analysis
The chemical properties of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane, such as reactivity towards different types of reagents, can be inferred from studies on similar compounds. For example, the thermal decomposition of 1,1,2,2-tetramethyldisilane provides insights into the stability and decomposition pathways of silicon-containing compounds under high temperatures, which could be relevant for understanding the chemical behavior of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (Shao, Tian, & Zhang, 2022).
Applications De Recherche Scientifique
Application 1: Proteomics Research
- Summary of Application : 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Application 2: Synthesis of Imidazoles
- Summary of Application : 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications.
Application 3: Synthesis of Functional Imidazole
- Summary of Application : 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is used in the synthesis of functional imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
Application 5: Synthesis of Functional Molecules
- Summary of Application : 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane is used in the synthesis of functional molecules . These molecules are used in a variety of everyday applications .
Application 6: Biological Activities
Safety And Hazards
“1,2-Dimethyl-1,1,2,2-tetraphenyldisilane” is classified under GHS07 . It has hazard statements H315 - H319 - H335 . Precautionary statements include P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338 . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Propriétés
IUPAC Name |
methyl-[methyl(diphenyl)silyl]-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26Si2/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZRJYXUMDPPRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061578 | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | |
CAS RN |
1172-76-5 | |
| Record name | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyltetraphenyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disilane, 1,2-dimethyl-1,1,2,2-tetraphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethyl-1,1,2,2-tetraphenyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLTETRAPHENYLDISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D95DQN4VJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




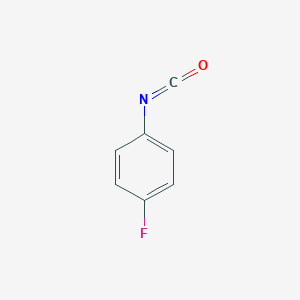



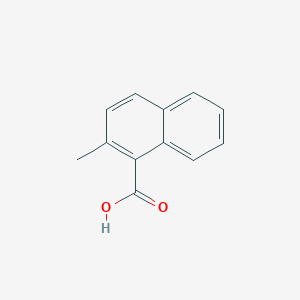
![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)
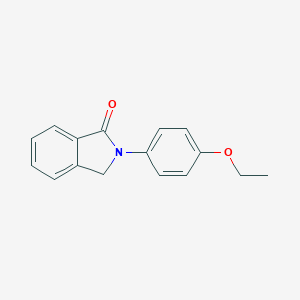
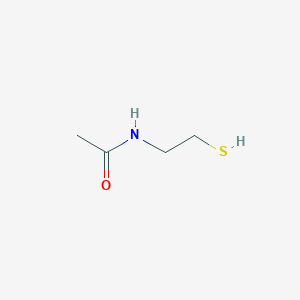
![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)
